molecular formula C18H19BrN2O2 B11139614 3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide

3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide

Cat. No.: B11139614
M. Wt: 375.3 g/mol
InChI Key: RLVSZFFLWKYUOK-UHFFFAOYSA-N
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Description

3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide is a synthetic organic compound that features both indole and furan moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position.

    Formation of the Amide Bond: The brominated indole is then reacted with N-[1-(furan-2-yl)propan-2-yl]propanamide under suitable conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The indole and furan rings can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can undergo coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized forms of the indole or furan rings.

    Reduction: Reduced forms of the indole or furan rings.

Scientific Research Applications

3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties.

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Biological Studies: Investigated for its interactions with biological targets.

Mechanism of Action

The mechanism of action of 3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide involves its interaction with specific molecular targets. The indole and furan moieties can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide is unique due to the combination of indole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

3-(5-bromoindol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide

InChI

InChI=1S/C18H19BrN2O2/c1-13(11-16-3-2-10-23-16)20-18(22)7-9-21-8-6-14-12-15(19)4-5-17(14)21/h2-6,8,10,12-13H,7,9,11H2,1H3,(H,20,22)

InChI Key

RLVSZFFLWKYUOK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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